molecular formula C19H11ClFN3O3S B11075406 4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine

4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B11075406
M. Wt: 415.8 g/mol
InChI Key: SEBRMVYKSDBKQF-UHFFFAOYSA-N
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Description

N-{4-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a furyl group, and nitro, chloro, and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE typically involves multi-step organic reactions. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the chloro or fluoro substituents.

Scientific Research Applications

N-{4-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H11ClFN3O3S

Molecular Weight

415.8 g/mol

IUPAC Name

4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C19H11ClFN3O3S/c20-15-9-13(24(25)26)5-6-14(15)17-7-8-18(27-17)16-10-28-19(23-16)22-12-3-1-11(21)2-4-12/h1-10H,(H,22,23)

InChI Key

SEBRMVYKSDBKQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)F

Origin of Product

United States

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